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Compound of Interest

Compound Name: Practolol

Cat. No.: B1678030 Get Quote

An In-depth Technical Guide on the Chemical Structure and Synthesis of Practolol

Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been historically used in the

emergency treatment of cardiac arrhythmias.[1][2] As a member of the aryloxypropanolamine

class of beta-blockers, its chemical structure is pivotal to its pharmacological activity. This

technical guide provides a comprehensive overview of the chemical structure, synthesis, and

key physicochemical properties of practolol, intended for researchers, scientists, and

professionals in drug development.

Chemical Structure
Practolol is chemically described as N-[4-[2-hydroxy-3-(propan-2-

ylamino)propoxy]phenyl]acetamide.[2] It is a derivative of n-(4-Hydroxyphenyl)acetamide,

where the hydrogen of the phenolic hydroxy group is substituted by a 3-(isopropylamino)-2-

hydroxypropyl group.[2] The structure incorporates several key functional groups: a secondary

amine, a secondary alcohol, an ether, and an acetamide group, all of which contribute to its

pharmacological profile.[2] The presence of a chiral center at the C2 position of the

propanolamine side chain results in two enantiomers, with the (S)-enantiomer being the more

potent β-blocker.

The key structural features of practolol include:

Aromatic Ring: A para-substituted phenyl ring.
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Acetamide Group: An acetamide moiety attached to the phenyl ring, which is a distinguishing

feature compared to other beta-blockers like propranolol.

Propanolamine Side Chain: A 3-(isopropylamino)-2-hydroxypropoxy side chain, which is

characteristic of many beta-blockers and crucial for its binding to the β-adrenergic receptor.

Isopropyl Group: The N-isopropyl group contributes to its selectivity for the β1 receptor.

Table 1: Chemical and Physical Properties of Practolol

Property Value Reference(s)

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-

ylamino)propoxy]phenyl]aceta

mide

Molecular Formula C₁₄H₂₂N₂O₃

Molecular Weight 266.34 g/mol

CAS Number 6673-35-4

Melting Point 134-136 °C

Appearance White Solid

Polar Surface Area 70.59 Å²

Rotatable Bond Count 7

Synthesis of Practolol
The synthesis of practolol is typically achieved through a multi-step process. A common and

established method involves the reaction of p-acetamidophenol (paracetamol) with an epoxide,

followed by the introduction of the isopropylamine side chain.

General Synthesis Workflow
The synthesis can be logically divided into two primary stages:
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Formation of the Epoxide Intermediate: p-Acetamidophenol is reacted with epichlorohydrin in

the presence of a base to form the key intermediate, 1-(4-acetamidophenoxy)-2,3-

epoxypropane.

Ring-Opening of the Epoxide: The synthesized epoxide is then subjected to a nucleophilic

ring-opening reaction with isopropylamine to yield the final product, practolol.

p-Acetamidophenol

Epichlorohydrin

1-(4-acetamidophenoxy)-
2,3-epoxypropane

Isopropylamine

Practolol

Base

Nucleophilic
Ring-Opening
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Caption: General synthesis workflow for practolol.

Experimental Protocols
Step 1: Synthesis of 1-(4-acetamidophenoxy)-2,3-epoxypropane

Reactants: p-Acetamidophenol, epichlorohydrin, and a suitable base (e.g., sodium

hydroxide).

Procedure: A mixture of p-acetamidophenol and a base is prepared in a suitable solvent.

Epichlorohydrin is added to this mixture. The reaction is typically stirred for several hours at

ambient temperature.

Work-up and Purification: After the reaction is complete, the mixture is filtered. The solid

residue is washed with water to remove any inorganic salts. The resulting crude product, 1-

(4-acetamidophenoxy)-2,3-epoxypropane, can be further purified by recrystallization. The

reported melting point for this intermediate is 110°C.

Step 2: Synthesis of Practolol (1-(4-acetamidophenoxy)-3-isopropylamino-2-propanol)
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Reactants: 1-(4-acetamidophenoxy)-2,3-epoxypropane and isopropylamine.

Procedure: A mixture of 1-(4-acetamidophenoxy)-2,3-epoxypropane and an excess of

isopropylamine is stirred at ambient temperature for an extended period (e.g., 16 hours). The

isopropylamine acts as both the nucleophile and the solvent.

Work-up and Purification: The resulting solution is evaporated to dryness under reduced

pressure to remove the excess isopropylamine. The residue is then crystallized from a

suitable solvent, such as butyl acetate, to yield pure practolol.

A chemoenzymatic approach for the synthesis of enantiopure (S)-Practolol has also been

developed, utilizing lipases for kinetic resolution of a chlorohydrin precursor, offering a greener

alternative with high enantiomeric excess.

Spectroscopic Data
The structural elucidation of practolol and its intermediates is confirmed through various

spectroscopic techniques. While a comprehensive dataset for practolol is not readily available

in the provided search results, typical expected data based on its structure and data for similar

compounds are summarized below.

Table 2: Spectroscopic Data for Practolol
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Technique Key Observations Reference(s)

Mass Spec (MS)

GC-MS and LC-MS data are

available, with characteristic

fragmentation patterns. The

molecular ion peak [M]+ would

be observed at m/z 266.

¹H-NMR

Expected signals would

include: aromatic protons on

the phenyl ring, a singlet for

the acetyl methyl group,

signals for the methine and

methylene protons of the

propoxy chain, a multiplet for

the isopropyl methine proton,

and a doublet for the isopropyl

methyl groups.

¹³C-NMR

Expected signals would

include: distinct peaks for the

aromatic carbons, the carbonyl

carbon of the acetamide, the

methyl carbon of the

acetamide, and the carbons of

the propanolamine and

isopropyl groups.

Infrared (IR)

Characteristic absorption

bands would be observed for:

O-H stretching (alcohol), N-H

stretching (amine and amide),

C=O stretching (amide), C-O

stretching (ether), and

aromatic C-H and C=C

stretching.
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Note: NMR and IR data are inferred from the known structure and data for analogous

compounds, as specific spectral data for practolol was not found in the search results.

Mechanism of Action and Signaling Pathway
Practolol functions as a competitive antagonist at β1-adrenergic receptors, which are

predominantly located in the heart and vascular smooth muscle. In the normal physiological

state, catecholamines like epinephrine and norepinephrine bind to these receptors, activating a

G-protein coupled signaling cascade that leads to increased heart rate and contractility.

Practolol competes with these endogenous catecholamines for the same binding sites on the

β1-receptors. By blocking these receptors, practolol inhibits the downstream signaling

pathway, thereby reducing the effects of sympathetic stimulation on the heart. This results in a

decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure.
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Caption: Inhibition of the β1-adrenergic signaling pathway by practolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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